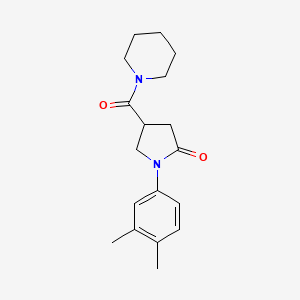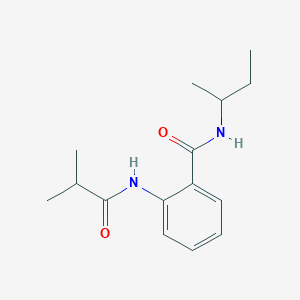![molecular formula C16H14ClFN2O2 B5431749 N-[4-(acetylamino)phenyl]-2-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B5431749.png)
N-[4-(acetylamino)phenyl]-2-(4-chloro-2-fluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(acetylamino)phenyl]-2-(4-chloro-2-fluorophenyl)acetamide, also known as ACY-1215 or Rocilinostat, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). It has been shown to have potential therapeutic benefits in the treatment of various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
作用机制
HDAC6 is a member of the histone deacetylase family, which plays a critical role in the regulation of gene expression and protein function. N-[4-(acetylamino)phenyl]-2-(4-chloro-2-fluorophenyl)acetamide selectively inhibits HDAC6, leading to the accumulation of acetylated proteins, which can affect various cellular processes, including protein degradation, cytoskeleton organization, and autophagy. The inhibition of HDAC6 by this compound has been shown to have anticancer, neuroprotective, and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest, inhibit cell proliferation, and promote apoptosis. In neurodegenerative diseases, this compound has been shown to enhance autophagy, reduce oxidative stress, and improve cognitive function. In autoimmune diseases, this compound has been shown to reduce inflammation and prevent tissue damage.
实验室实验的优点和局限性
One advantage of N-[4-(acetylamino)phenyl]-2-(4-chloro-2-fluorophenyl)acetamide is its selectivity for HDAC6, which reduces the risk of off-target effects. This compound has also been shown to have good pharmacokinetic properties, including high oral bioavailability and low toxicity. However, one limitation of this compound is its relatively short half-life, which may limit its therapeutic efficacy.
未来方向
There are several future directions for the research and development of N-[4-(acetylamino)phenyl]-2-(4-chloro-2-fluorophenyl)acetamide. One direction is to investigate the potential combination therapy of this compound with other anticancer agents, such as proteasome inhibitors and immunomodulatory drugs. Another direction is to explore the potential therapeutic benefits of this compound in other diseases, such as cardiovascular diseases and metabolic disorders. In addition, the development of more potent and selective HDAC6 inhibitors may improve the therapeutic efficacy of this compound.
合成方法
The synthesis of N-[4-(acetylamino)phenyl]-2-(4-chloro-2-fluorophenyl)acetamide involves the reaction of 4-chloro-2-fluoroaniline with ethyl 4-(acetylamino)benzoate in the presence of potassium carbonate and 18-crown-6 to yield this compound. The compound is then purified by column chromatography and recrystallization to obtain a white solid with a purity of over 99%.
科学研究应用
N-[4-(acetylamino)phenyl]-2-(4-chloro-2-fluorophenyl)acetamide has been extensively studied in preclinical and clinical trials for its potential therapeutic benefits. It has been shown to inhibit the growth of various cancer cell lines, including multiple myeloma, lymphoma, and leukemia. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Huntington's disease and Alzheimer's disease. In addition, this compound has been shown to have anti-inflammatory effects in animal models of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
N-(4-acetamidophenyl)-2-(4-chloro-2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O2/c1-10(21)19-13-4-6-14(7-5-13)20-16(22)8-11-2-3-12(17)9-15(11)18/h2-7,9H,8H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXSOOXJHDEWPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-amino-3-{2-[4-(4-benzyl-1-piperidinyl)-3-nitrophenyl]-1-cyanovinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5431667.png)

![(3S*,5R*)-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5431685.png)
![6-iodo-3-methyl-2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5431689.png)
![methyl 3-{[(3-methylphenyl)acetyl]amino}benzoate](/img/structure/B5431694.png)
![N,3-dimethyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-2-buten-1-amine](/img/structure/B5431695.png)
![rel-(2R,3S,6R)-3-phenyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-ylcarbonyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane dihydrochloride](/img/structure/B5431699.png)
![3-allyl-5-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5431708.png)
![1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,4-triazole](/img/structure/B5431732.png)
![2-(5-ethyl-2-furyl)-1-[2-(1H-imidazol-1-yl)ethyl]-1H-imidazole](/img/structure/B5431738.png)
![methyl 4-{5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-furyl}benzoate](/img/structure/B5431760.png)
![(3aS*,6aS*)-2-allyl-1-oxo-5-[3-(3-thienyl)propanoyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5431764.png)
![ethyl 4-{[3-(4-chlorophenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5431772.png)
